molecular formula C21H22N2O2S B2476023 6-Methyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline CAS No. 899356-00-4

6-Methyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

Cat. No.: B2476023
CAS No.: 899356-00-4
M. Wt: 366.48
InChI Key: BEABQNTUGWNWGX-UHFFFAOYSA-N
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Description

6-Methyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Sulfonylation: The 4-methylbenzenesulfonyl group can be added through sulfonylation using 4-methylbenzenesulfonyl chloride and a base such as pyridine.

    Pyrrolidinyl Substitution: The pyrrolidin-1-yl group can be introduced through nucleophilic substitution using pyrrolidine and a suitable leaving group on the quinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Pyrrolidine in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

6-Methyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent with a quinoline structure.

Uniqueness

6-Methyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzenesulfonyl and pyrrolidin-1-yl groups can enhance its solubility, stability, and interaction with biological targets compared to simpler quinoline derivatives.

Properties

IUPAC Name

6-methyl-3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-15-5-8-17(9-6-15)26(24,25)20-14-22-19-10-7-16(2)13-18(19)21(20)23-11-3-4-12-23/h5-10,13-14H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEABQNTUGWNWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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